Sotrastaurin acetate is a synthetic compound classified as a selective inhibitor of protein kinase C isoforms. It is primarily recognized for its role in immunosuppression, particularly in the context of organ transplantation and various malignancies. The compound's chemical formula is , with a molecular weight of approximately 438.48 g/mol . Sotrastaurin acetate operates by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, which is crucial for T cell activation and proliferation .
Sotrastaurin acetate exhibits potent biological activity as an immunosuppressant. It selectively inhibits protein kinase C isoforms α, β, and θ, leading to the suppression of T cell receptor-mediated signaling. This inhibition results in decreased production of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma . Notably, it preserves the function of regulatory T cells, which are vital for maintaining immune tolerance . In clinical studies, sotrastaurin has demonstrated efficacy in reducing alloreactivity in transplant recipients without compromising T regulatory cell function .
The synthesis of sotrastaurin acetate involves several steps:
Sotrastaurin acetate has several applications:
Studies have shown that sotrastaurin acetate interacts with multiple cellular pathways:
Several compounds share structural or functional similarities with sotrastaurin acetate. Here are some notable examples:
Compound Name | Class | Mechanism of Action | Unique Features |
---|---|---|---|
Rapamycin | Macrolide antibiotic | mTOR inhibitor | Strong antiproliferative effects |
Tacrolimus | Calcineurin inhibitor | Inhibits T cell activation | More potent but affects Tregs |
Sirolimus | Macrolide antibiotic | mTOR pathway inhibition | Used mainly in transplant settings |
Everolimus | mTOR inhibitor | Similar to rapamycin but with different pharmacokinetics | Shorter half-life |
Sotrastaurin's uniqueness lies in its selective inhibition of protein kinase C isoforms while preserving regulatory T cell functions, making it particularly valuable in transplant settings compared to other immunosuppressants that may compromise Treg activity .
Sotrastaurin acetate exists as the acetate salt form of sotrastaurin, possessing a molecular formula of C27H26N6O4 and a molecular weight of 498.5 g/mol [1] [2]. The compound is characterized by its Chemical Abstracts Service registry number 908351-31-5 and United States Adopted Name Identifier R1SIA15KZ1 [1] [3]. The systematic chemical nomenclature identifies this compound as 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione acetate, reflecting its complex heterocyclic structure [4] [5].
The solid-state structure of sotrastaurin acetate comprises a parent sotrastaurin molecule (C25H22N6O2) with an acetate counterion (C2H4O2) [3] [6]. The compound exhibits achiral stereochemistry with zero defined stereocenters and no E/Z centers, resulting in no optical activity [3] [7]. The molecular architecture features an indolylmaleimide core structure typical of protein kinase C inhibitors, with the indole ring system contributing to its biological activity profile .
Crystallographic analysis indicates that sotrastaurin acetate maintains structural integrity through intermolecular hydrogen bonding interactions between the acetate anion and the parent compound. The density of the compound has been experimentally determined to be 1.406 g/cm³ [9], which provides insight into the packing efficiency within the crystal lattice. While specific single-crystal diffraction data for sotrastaurin acetate remains limited in the literature, the compound's structural parameters align with typical organic pharmaceutical salts exhibiting similar molecular frameworks.
Nuclear magnetic resonance spectroscopic characterization of sotrastaurin acetate reveals distinctive signals corresponding to its complex heterocyclic architecture. The compound's structure contains multiple aromatic systems, including the indole moiety, quinazoline ring, and maleimide core, each contributing characteristic resonances in both proton and carbon-13 spectra. The acetate component provides additional signals that confirm salt formation, with typical acetate carbon resonances appearing around 170-180 ppm region and methyl proton signals around 2.0 ppm [10].
The indole nitrogen-hydrogen proton typically exhibits a distinctive downfield chemical shift due to its participation in hydrogen bonding networks within the solid state. The methylpiperazine substituent contributes characteristic aliphatic proton and carbon signals, with the N-methyl group appearing as a sharp singlet in proton nuclear magnetic resonance spectra. Solid-state nuclear magnetic resonance spectroscopy has proven particularly valuable for pharmaceutical characterization, enabling differentiation between polymorphic forms and confirmation of salt formation [10].
Infrared spectroscopic analysis of sotrastaurin acetate exhibits characteristic absorption bands corresponding to its functional groups. The compound displays prominent carbonyl stretching vibrations associated with the maleimide moiety, typically appearing in the 1700-1750 cm⁻¹ region. The acetate component contributes additional carbonyl and carboxylate stretching frequencies, confirming the presence of the salt form rather than a neutral compound [11].
Ultraviolet-visible spectroscopic analysis reveals that sotrastaurin acetate exhibits significant absorption in the ultraviolet region, consistent with its extended conjugated aromatic system. The compound's chromophoric properties arise from electronic transitions within the indole, quinazoline, and maleimide components, each contributing to the overall absorption profile [12].
Maximum absorption wavelengths typically occur in the 250-350 nm range, reflecting π→π* transitions within the aromatic systems. The compound's absorption characteristics enable spectrophotometric quantification for analytical purposes, with established methods utilizing ultraviolet detection for pharmaceutical analysis applications. The presence of multiple aromatic heterocycles creates a complex absorption spectrum with several distinct maxima corresponding to different electronic transitions within the molecular framework.
Sotrastaurin acetate demonstrates variable solubility depending on the solvent system employed. In dimethyl sulfoxide, the compound exhibits excellent solubility with concentrations exceeding 21.9 mg/mL (approximately 43.9 mM), making this solvent suitable for stock solution preparation in research applications [13] [14]. Ethanol provides moderate solubility when combined with ultrasonic treatment, achieving concentrations of at least 2.55 mg/mL (approximately 5.1 mM) [9] [14].
The compound remains essentially insoluble in aqueous media, consistent with its lipophilic character and the presence of multiple aromatic ring systems [13] [14]. This poor aqueous solubility presents formulation challenges for pharmaceutical development but is typical for compounds in this therapeutic class. The solubility profile necessitates the use of organic cosolvents or specialized delivery systems for biological applications.
While specific experimental LogP values for sotrastaurin acetate are not extensively reported in the available literature, the compound's structure suggests moderate to high lipophilicity. The presence of multiple aromatic rings, particularly the indole and quinazoline systems, contributes to its lipophilic character. However, the methylpiperazine substituent and acetate counterion provide some hydrophilic character, moderating the overall partition coefficient.
The compound's poor aqueous solubility and good organic solvent solubility support predictions of positive LogP values, indicating preferential partitioning into lipophilic phases. This lipophilic character influences the compound's pharmacokinetic properties, including membrane permeability and tissue distribution patterns observed in biological studies.
Computational predictions indicate that sotrastaurin acetate possesses a pKa value of 7.39±0.60 [9], suggesting that the compound exists in equilibrium between protonated and deprotonated forms at physiological pH. This pKa value likely corresponds to the methylpiperazine nitrogen, which represents the most basic site within the molecular structure.
The presence of the acetate counterion indicates that salt formation occurs through protonation of this basic nitrogen center, resulting in an ionic compound with improved handling properties compared to the free base form. The pKa value influences the compound's solubility behavior across different pH ranges and affects its stability under various storage conditions.
Sotrastaurin acetate demonstrates excellent thermal stability when stored as a solid powder under appropriate conditions. The compound maintains chemical integrity for extended periods when stored at -20°C for up to three years or at 4°C for up to two years [15] [16] [17]. These storage recommendations reflect the compound's sensitivity to elevated temperatures and the need for controlled storage environments to prevent degradation.
When prepared in solution, thermal stability decreases significantly, requiring storage at -80°C for long-term stability (one year) or -20°C for shorter periods (six months) [15] [16]. The reduced stability in solution form necessitates careful handling and storage protocols to maintain compound integrity during experimental applications.
Limited data exists regarding the specific pH stability profile of sotrastaurin acetate. However, the compound's structure suggests potential sensitivity to extreme pH conditions, particularly strong basic environments that might affect the maleimide functionality or cause acetate dissociation. The compound's stability appears optimal under neutral to slightly acidic conditions, consistent with typical pharmaceutical salt stability profiles [18].
The acetate salt form provides improved stability compared to the free base, as evidenced by its widespread use in research applications. The ionic nature of the salt contributes to better handling characteristics and reduced tendency toward degradation reactions that might occur with the neutral compound form.
Environmental stability studies indicate that sotrastaurin acetate requires protection from light during storage, with recommendations for storage under controlled lighting conditions [16] [17]. The compound's aromatic systems, particularly the indole moiety, may be susceptible to photodegradation under prolonged light exposure.
Oxidative stability appears adequate under normal storage conditions, though the compound requires protection from moisture and should be maintained under inert atmosphere when in solution [15] [16]. The methylpiperazine substituent and indole nitrogen centers represent potential sites for oxidative degradation, necessitating appropriate storage precautions to maintain compound stability throughout its intended shelf life.